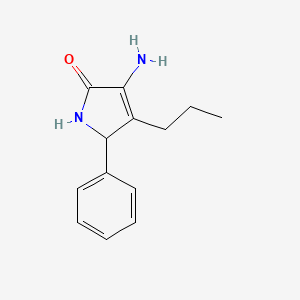
Neobrucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neobrucine is a derivative of brucine, an alkaloid extracted from the seeds of the Strychnos nux-vomica tree. Brucine and its derivatives, including this compound, have been studied for their pharmacological properties, including analgesic, anti-inflammatory, and antitumor activities .
Méthodes De Préparation
Neobrucine can be synthesized from brucine through various chemical reactions. One notable method involves the trifluoromethylation of brucine using a homoleptic nickel catalyst [Ni(CF3)4]2−. This process is stereoselective and involves the isomerization of the alkenyl double bond in brucine, leading to the formation of trifluoromethylated this compound . The reaction conditions typically include the use of Umemoto II reagent and a high-valent nickel (IV) complex .
Analyse Des Réactions Chimiques
Neobrucine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common reagents used in these reactions include nickel catalysts, Umemoto II reagent, and other specialized chemicals. The major products formed from these reactions are typically derivatives of this compound with altered pharmacological properties .
Applications De Recherche Scientifique
Chemistry: Neobrucine and its derivatives are used as intermediates in the synthesis of more complex molecules.
Biology: this compound has shown potential as an anti-inflammatory and analgesic agent in biological studies.
Mécanisme D'action
The mechanism of action of neobrucine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors and enzymes, modulating their activity. This can lead to various pharmacological effects, such as pain relief, anti-inflammatory responses, and inhibition of tumor growth . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Neobrucine is similar to other brucine derivatives, such as trifluoromethylated brucine and neostrychnine. it is unique in its specific chemical structure and pharmacological properties. Compared to brucine, this compound has a trifluoromethyl group that enhances its pharmacological activity and reduces its toxicity . Other similar compounds include:
Brucine: The parent compound from which this compound is derived.
Neostrychnine: Another derivative of brucine with distinct pharmacological properties.
This compound’s uniqueness lies in its enhanced pharmacological activity and reduced toxicity compared to its parent compound and other derivatives .
Propriétés
Numéro CAS |
60606-95-3 |
|---|---|
Formule moléculaire |
C23H26N2O4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
10,11-dimethoxy-3,4a,5,5a,7,8,13a,15,15a,15b-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h8-9,11,13,18-19,21-22H,3-7,10H2,1-2H3 |
Clé InChI |
BUQWXEFUPCTDBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCCC6=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)

![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)




![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)

![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
